molecular formula C14H20ClN B13473004 2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride

Cat. No.: B13473004
M. Wt: 237.77 g/mol
InChI Key: ADQFIOSMXSNLLT-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a cyclohexane ring fused to an indene ring, with an amine group attached to the fourth position and a hydrochloride salt form. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting cyclohexanone with indene in the presence of a strong acid catalyst.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the fourth position. This can be accomplished through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-one: This compound lacks the amine group and is used as a precursor in the synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride.

    2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2-en-4-one: This compound has a similar spirocyclic structure but differs in the position of the double bond.

Uniqueness

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-amine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14;/h1-4,12H,5-10,15H2;1H

InChI Key

ADQFIOSMXSNLLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCC3=CC=CC=C23.Cl

Origin of Product

United States

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